1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
CAS No.:
Cat. No.: VC18657181
Molecular Formula: C7H7ClF3IN2
Molecular Weight: 338.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClF3IN2 |
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Molecular Weight | 338.49 g/mol |
IUPAC Name | [4-iodo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Standard InChI | InChI=1S/C7H6F3IN2.ClH/c8-7(9,10)5-3-4(13-12)1-2-6(5)11;/h1-3,13H,12H2;1H |
Standard InChI Key | RUDIWEOBKUXNLH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NN)C(F)(F)F)I.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Composition
The compound’s molecular formula, , reflects its hybrid aromatic-hydrazine architecture. The phenyl ring is substituted at the 4-position with an iodine atom and at the 3-position with a trifluoromethyl () group, while the hydrazine () moiety is protonated as a hydrochloride salt . This configuration enhances electrophilic reactivity, particularly at the iodine site, enabling cross-coupling and radical-generating reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass (g/mol) | 338.5 | |
CAS Registry Number | 2061963-98-0 | |
Related Compound (mp) | 200 °C (4-(Trifluoromethyl)phenylhydrazine HCl) |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 1-(4-iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride likely follows methodologies established for analogous aryl hydrazines. A plausible route involves:
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Iodination of a pre-functionalized phenylhydrazine: As demonstrated by Li et al. , aryl hydrazines react with molecular iodine () in dimethyl sulfoxide (DMSO) under basic conditions (e.g., CsCO) to yield aryl iodides. For this compound, iodination may occur at the 4-position of a 3-(trifluoromethyl)phenylhydrazine precursor.
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Hydrochloride salt formation: The hydrazine free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and solubility .
Optimization and Scalability
Key reaction parameters include:
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Temperature: 60–80 °C, balancing reaction rate and decomposition risks .
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Solvent: Polar aprotic solvents like DMSO facilitate iodine activation and radical intermediacy .
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Stoichiometry: A 1:1 molar ratio of hydrazine to minimizes side products .
Gram-scale synthesis, as reported for 1-iodo-4-methoxybenzene , suggests feasibility for industrial production, though yields for the target compound remain unspecified in available data.
Physicochemical and Spectroscopic Properties
Thermal Stability
While the exact melting point of 1-(4-iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is unreported, its structural analog, 4-(trifluoromethyl)phenylhydrazine hydrochloride, melts at 200 °C . The iodine substituent likely increases molecular weight and lattice energy, potentially elevating the melting point relative to non-iodinated analogs.
Solubility and Reactivity
The compound is expected to exhibit limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like DMSO or dimethylformamide (DMF). The hydrochloride salt enhances aqueous solubility compared to the free base. Reactivity is dominated by:
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Hydrazine moiety: Participates in condensation reactions (e.g., formation of hydrazones).
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Aryl iodide: Susceptible to Ullmann-type couplings or radical abstraction .
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Trifluoromethyl group: Imparts metabolic stability and lipophilicity, valuable in drug design .
Applications in Organic Synthesis
Aryliodide Preparation
As demonstrated by Li et al. , aryl hydrazines serve as precursors to aryl iodides via iodine-mediated radical pathways. For example, 4-chlorophenylhydrazine hydrochloride reacts with in DMSO/CsCO to yield 1-chloro-4-iodobenzene in 63% yield. By analogy, 1-(4-iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride could undergo similar transformations to generate polyhalogenated aromatics.
Radical Reactions
The compound’s iodine atom facilitates radical generation under oxidative conditions. In the presence of peroxides or light, homolytic cleavage of the C–I bond produces aryl radicals, which participate in cascade cyclizations or cross-couplings . For instance, Guo et al. utilized aryl hydrazines to synthesize naphthoquinone derivatives via iodine-catalyzed radical pathways.
Table 2: Representative Reactions Involving Analogous Compounds
Substrate | Product | Conditions | Yield | Source |
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4-Chlorophenylhydrazine HCl | 1-Chloro-4-iodobenzene | , DMSO, 60 °C | 63% | |
4-Methoxyphenylhydrazine HCl | 1-Iodo-4-methoxybenzene | , DMSO, 60 °C | 90% |
Research Gaps and Future Directions
Despite its synthetic utility, critical data gaps persist:
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Thermal decomposition profile: Thermogravimetric analysis (TGA) data is needed to assess processing stability.
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Biological activity: No studies evaluate its pharmacokinetic or toxicological properties.
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Advanced applications: Potential in metal-organic frameworks (MOFs) or catalysis remains unexplored.
Future work should prioritize:
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Mechanistic studies: Elucidating the role of CF in modulating iodine reactivity.
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Scale-up protocols: Optimizing yields and purity for industrial adoption.
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Derivatization: Exploring couplings with boronic acids or alkynes for diverse product libraries.
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